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Compound of Interest

Compound Name: Pentadecan-8-ol

Cat. No.: B157577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Pentadecan-8-ol, a secondary long-chain fatty alcohol. The information presented herein is

essential for the structural elucidation, identification, and purity assessment of this compound in

research and development settings, particularly within the pharmaceutical and chemical

industries. This document details quantitative spectroscopic data, outlines the experimental

protocols for data acquisition, and provides a visual representation of the analytical workflow.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for Pentadecan-8-ol (C₁₅H₃₂O,

Molar Mass: 228.41 g/mol ). Due to the limited availability of experimentally derived public data,

the Nuclear Magnetic Resonance (NMR) data presented is based on validated prediction

models.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Pentadecan-8-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.60 Multiplet 1H H-8 (CH-OH)

~1.50 Multiplet 4H H-7, H-9 (CH₂)

~1.27 Broad Singlet 20H
H-2 to H-6, H-10 to H-

14 (CH₂)

~0.88 Triplet 6H H-1, H-15 (CH₃)

Variable Broad Singlet 1H OH

Note: The chemical shift of the hydroxyl proton (OH) is variable and dependent on factors such

as concentration, solvent, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for Pentadecan-8-ol

Chemical Shift (δ) ppm Carbon Assignment

~72.0 C-8 (CH-OH)

~37.5 C-7, C-9

~31.9 C-13

~29.7 C-5, C-11

~29.3 C-4, C-12

~25.8 C-6, C-10

~22.7 C-2, C-14

~14.1 C-1, C-15

Mass Spectrometry (MS)
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The mass spectrum of Pentadecan-8-ol is characterized by fragmentation patterns typical for

long-chain secondary alcohols. The molecular ion peak (M⁺) at m/z 228 is often weak or

absent in Electron Ionization (EI) mass spectrometry.

Table 3: Major Mass Spectral Fragments for Pentadecan-8-ol

m/z Proposed Fragment Ion Fragmentation Pathway

210 [M - H₂O]⁺ Dehydration

129 [C₉H₁₇]⁺ or [C₇H₁₃O]⁺ α-cleavage

111 [C₈H₁₅]⁺

Cleavage adjacent to the

hydroxyl group with hydrogen

rearrangement

99 [C₇H₁₅]⁺ α-cleavage

69 [C₅H₉]⁺ Further fragmentation

Infrared (IR) Spectroscopy
The FT-IR spectrum of Pentadecan-8-ol displays characteristic absorption bands for aliphatic

alcohols.

Table 4: Characteristic FT-IR Absorption Bands for Pentadecan-8-ol

Wavenumber (cm⁻¹) Functional Group Description

~3330 (broad) O-H Stretching, hydrogen-bonded

~2925, ~2855 C-H
Stretching, aliphatic CH₂ and

CH₃

~1465 C-H Bending, CH₂

~1375 C-H Bending, CH₃

~1110 C-O Stretching, secondary alcohol
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Experimental Protocols
The following sections outline the methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Due to the waxy nature of long-chain alcohols at room temperature,

appropriate sample preparation is crucial.

Accurately weigh 10-20 mg of Pentadecan-8-ol into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Gently warm the sample in a water bath to ensure complete dissolution and homogeneity.

If required, a small amount of tetramethylsilane (TMS) can be added as an internal standard

(0 ppm), although most commercially available deuterated solvents contain TMS.

¹H NMR Spectroscopy Parameters (Typical for a 400 MHz spectrometer):

Pulse Program: Standard single-pulse (zg30)

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Acquisition Time: 3-4 seconds

Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy Parameters (Typical for a 100 MHz spectrometer):

Pulse Program: Proton-decoupled pulse program (zgpg30)

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Relaxation Delay: 2 seconds
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Acquisition Time: 1-2 seconds

Spectral Width: 0-100 ppm

Mass Spectrometry (MS)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

Gas Chromatography (GC) Conditions (Typical):

Column: Non-polar capillary column (e.g., DB-5ms)

Injector Temperature: 250 °C

Carrier Gas: Helium

Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 40-400

Infrared (IR) Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): As Pentadecan-8-ol is a viscous

liquid or a low-melting solid, the ATR technique is highly suitable.

Ensure the ATR crystal (e.g., diamond) is clean.

Place a small drop of the molten or liquid Pentadecan-8-ol directly onto the crystal.
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Acquire the spectrum.

FTIR Spectroscopy Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of

Pentadecan-8-ol.

Spectroscopic Analysis Workflow for Pentadecan-8-ol
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Spectroscopic analysis workflow.

To cite this document: BenchChem. [Spectroscopic Profile of Pentadecan-8-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b157577?utm_src=pdf-body
https://www.benchchem.com/product/b157577?utm_src=pdf-body-img
https://www.benchchem.com/product/b157577#spectroscopic-data-of-pentadecan-8-ol
https://www.benchchem.com/product/b157577#spectroscopic-data-of-pentadecan-8-ol
https://www.benchchem.com/product/b157577#spectroscopic-data-of-pentadecan-8-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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